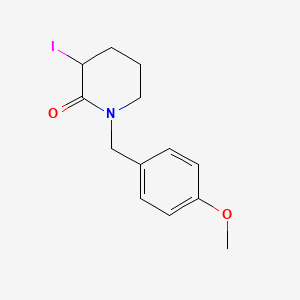

3-Iodo-1-(4-methoxybenzyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-[(4-methoxyphenyl)methyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-17-11-6-4-10(5-7-11)9-15-8-2-3-12(14)13(15)16/h4-7,12H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCBEQINRKNTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCC(C2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744805 | |

| Record name | 3-Iodo-1-[(4-methoxyphenyl)methyl]piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-02-9 | |

| Record name | 3-Iodo-1-[(4-methoxyphenyl)methyl]piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Iodo 1 4 Methoxybenzyl Piperidin 2 One and Analogues

Ring System Construction and Functionalization of Piperidin-2-ones

The formation of the piperidin-2-one (also known as δ-valerolactam) ring is a critical step in the synthesis of this class of compounds. nih.gov Strategies for its construction are diverse, ranging from intramolecular cyclizations of linear precursors to intermolecular reactions that assemble the ring from multiple components.

Intramolecular cyclization is a powerful strategy that involves the formation of the lactam ring from a single linear substrate containing all the necessary atoms. This approach often provides good control over regioselectivity and stereoselectivity.

Iodine-mediated cyclization represents an effective method for the synthesis of lactams, including piperidin-2-one precursors. This reaction typically involves the treatment of an unsaturated amide or amine with molecular iodine. The iodine acts as an electrophile, activating the carbon-carbon double bond to facilitate a nucleophilic attack by the nitrogen atom, leading to the formation of an iodinated heterocyclic intermediate. nih.govrsc.org While much of the research has focused on the synthesis of five-membered γ-lactams from homoallylamines, the principles can be extended to the formation of six-membered δ-lactams. rsc.org The reaction is initiated by the formation of an iodonium (B1229267) ion from the alkene, which is then trapped intramolecularly by the nitrogen nucleophile. Subsequent oxidation and hydrolysis steps can lead to the formation of the lactam ring. The presence of iodine in the reaction medium can also lead to the direct incorporation of iodine into the product, offering a pathway to compounds like 3-iodo-piperidin-2-ones. researchwithrutgers.comnih.gov

Transition metal catalysis offers a versatile and efficient means for constructing piperidin-2-one rings. Catalysts based on nickel, palladium, and gold have been successfully employed in intramolecular cyclization reactions. For instance, nickel(0)-catalyzed intramolecular [4+2] cycloadditions of nitrogen-containing dienynes provide a mild and efficient method for assembling hydroisoquinoline and hydroisoindole derivatives, which are structurally related to piperidinones. williams.edu Similarly, palladium-catalyzed [4+2] annulation strategies have been developed to access functionalized piperidine (B6355638) cores. nih.gov These reactions often proceed through the formation of metal-bound intermediates that facilitate the key bond-forming steps under mild conditions. Gold-catalyzed cyclizations have also been utilized in formal [4+2] approaches to piperidin-4-ones. nih.gov

| Catalyst System | Substrate Type | Product Type | Reference |

| Ni(COD)2 / tri-o-biphenylyl phosphite | Dienyne sulfonamide | Tetrahydroisoindole | williams.edu |

| Palladium Complexes | α-fluoro-β-ketoesters / Imines | 3-Fluoropiperidines | nih.gov |

| Gold Catalysts | Divinyl Ketones / Amines | Piperidin-4-ones | nih.gov |

Reductive cyclization offers another route to the piperidinone scaffold. These methods often involve the cyclization of precursors containing functional groups that can be reduced in the process. For example, the electroreductive cyclization of an imine with a terminal dihaloalkane can be used to synthesize piperidine derivatives. beilstein-journals.org This method involves the reduction of the imine at the cathode to generate a radical anion, which then participates in a cyclization cascade. While not directly forming a piperidin-2-one, the resulting piperidine can be a precursor for subsequent oxidation to the lactam.

Intermolecular strategies, including annulation and multicomponent reactions (MCRs), provide a convergent and atom-economical approach to complex piperidinone structures. These methods build the heterocyclic ring by combining two or more simple starting materials in a single synthetic operation.

Annulation reactions, such as [4+2] or [3+2] cycloadditions, are powerful tools for constructing six-membered rings. nih.govrsc.org For instance, a Pd-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with imines has been used to synthesize highly functionalized 3-fluoropiperidines. nih.gov These reactions allow for the rapid assembly of the piperidine core with control over substitution patterns.

Multicomponent reactions are particularly efficient as they can generate significant molecular complexity in a single step. rug.nlnih.govresearchgate.net The Ugi and Passerini reactions are classic examples of MCRs that can be adapted for the synthesis of heterocyclic scaffolds. While specific MCRs leading directly to 3-Iodo-1-(4-methoxybenzyl)piperidin-2-one are not extensively documented, the general principles of MCRs are applicable to the synthesis of highly substituted piperidine and piperidinone derivatives. For example, a four-component reaction has been developed for the synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction.

Intramolecular Cyclization Approaches

Installation and Role of the 4-Methoxybenzyl N-Substituent

The substituent on the nitrogen atom of the piperidin-2-one ring plays a crucial role in the synthetic strategy. The 4-methoxybenzyl (PMB) group is a widely used protecting group for amines and amides due to its stability under various conditions and its selective removal. nih.gov

The installation of the PMB group is typically achieved by N-alkylation of the parent piperidin-2-one or a suitable precursor with 4-methoxybenzyl chloride or bromide in the presence of a base. Alternatively, in syntheses starting from linear precursors, the PMB group can be introduced on the amine starting material before the cyclization step. For example, a double aza-Michael reaction of divinyl ketones with benzylamine (B48309) or its derivatives is a concise method to access N-substituted 4-piperidones. nih.gov

The PMB group can be cleaved under specific conditions that often leave other functional groups intact. Common methods for the removal of the PMB group include oxidative cleavage with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or under acidic conditions (e.g., with trifluoroacetic acid). nih.govugent.beuniversiteitleiden.nl This orthogonality allows for the selective deprotection of the nitrogen, enabling further functionalization at this position if required.

| Deprotection Reagent | Conditions | Substrate Type | Reference |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/water | N-PMB β-lactams | ugent.be |

| Trifluoroacetic Acid (TFA) | Neat or with scavengers | N-PMB protected amines/amides | nih.gov |

| Hydrochloric Acid (HCl) / Hexafluoro-2-propanol (HFIP) | Catalytic HCl in HFIP/DCM | N-PMB ethers | universiteitleiden.nl |

N-Alkylation Protocols for Lactam Functionalization

The introduction of substituents on the nitrogen atom of a lactam is a fundamental transformation in the synthesis of a wide array of biologically active molecules and complex intermediates. For the synthesis of the target compound, the initial step involves the N-alkylation of piperidin-2-one with a 4-methoxybenzyl (PMB) group.

Standard N-alkylation procedures for secondary amides like piperidin-2-one typically involve the use of a strong base to deprotonate the nitrogen, followed by the addition of an alkylating agent. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the lactam nitrogen to form a highly nucleophilic lactam ate anion. This anion then readily undergoes a nucleophilic substitution reaction (SN2) with an appropriate electrophile, such as 4-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure the solubility of the reagents and facilitate the reaction. researchgate.nettotal-synthesis.com

Alternative, milder conditions can also be employed, such as using potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) as the base in a solvent like acetonitrile or DMF. researchgate.net These conditions are often preferred when dealing with substrates that are sensitive to stronger bases. The choice of base and solvent can be critical in optimizing the reaction yield and minimizing side reactions.

Below is a table summarizing typical conditions for N-alkylation of lactams.

The 4-Methoxybenzyl Group as a Versatile N-Protecting Group in Lactam Synthesis

The 4-methoxybenzyl (PMB) group is a widely utilized protecting group for amines, amides, and alcohols in organic synthesis. Its popularity stems from its stability under a broad range of reaction conditions and the multiple methods available for its selective removal. nih.govchem-station.com In the context of lactam synthesis, the PMB group offers several advantages.

Firstly, the electron-donating methoxy (B1213986) group on the phenyl ring enhances the stability of the benzylic carbocation that forms upon cleavage under acidic or oxidative conditions. This makes the PMB group more labile than an unsubstituted benzyl (B1604629) (Bn) group, allowing for its selective removal in the presence of other protecting groups. chem-station.comucla.edu

Secondly, the PMB group is stable to a variety of reagents commonly used in organic synthesis, including many reducing agents, organometallic reagents, and non-acidic reaction conditions, thus allowing for extensive modification of other parts of the molecule. nih.gov The introduction of the PMB group onto the lactam nitrogen also serves to increase the lipophilicity of the molecule, which can aid in its purification by chromatography.

Selective N-Deprotection Strategies for 4-Methoxybenzyl Lactams

Oxidative Cleavage: One of the most common methods for PMB deprotection is oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). total-synthesis.comugent.be The mechanism of DDQ-mediated cleavage involves a single-electron transfer from the electron-rich PMB group to DDQ, leading to the formation of a benzylic radical cation, which is then trapped by water to eventually release the deprotected lactam. total-synthesis.com This method is often performed in a mixture of an organic solvent like dichloromethane (B109758) and water. However, a potential drawback is the over-oxidation of other sensitive functional groups within the molecule. ugent.be

Acidic Cleavage: The PMB group can also be removed under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or triflic acid (TfOH). nih.govucla.edu The reaction proceeds through protonation of the methoxy group, followed by cleavage to form the stable 4-methoxybenzyl carbocation, which is subsequently trapped by a scavenger such as anisole (B1667542) or 1,3-dimethoxybenzene (B93181) to prevent side reactions. ucla.eduuvm.edu This method is particularly useful when the substrate is sensitive to oxidative conditions. The choice of acid and the reaction conditions can be tuned to achieve selective cleavage of the PMB group in the presence of other acid-labile groups. nih.govucla.edu

The following table summarizes common deprotection strategies for PMB-protected lactams.

Regio- and Stereoselective Iodination at the C3 Position

The introduction of an iodine atom at the C3 position of the 1-(4-methoxybenzyl)piperidin-2-one (B147142) core is a key step in the synthesis of the target molecule. This transformation requires methods that can achieve high regioselectivity, and potentially stereoselectivity if a chiral center is to be established.

Direct Halogenation Methods for Lactams

Direct halogenation of the α-carbon of a lactam can be achieved by first generating the corresponding enolate, followed by quenching with an electrophilic halogen source. For the iodination of 1-(4-methoxybenzyl)piperidin-2-one, this would involve treating the N-protected lactam with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures to form the lithium enolate. This enolate can then be reacted with an electrophilic iodine source, such as molecular iodine (I2) or N-iodosuccinimide (NIS), to introduce the iodine atom at the C3 position. The regioselectivity of this process is generally high due to the thermodynamic stability of the resulting α-iodo lactam.

Molecular Iodine-Catalyzed Reactions in Lactam Chemistry

Molecular iodine (I2) is a versatile reagent in organic synthesis, acting as both a mild Lewis acid catalyst and an electrophilic iodine source. encyclopedia.pubresearchgate.net In the context of lactam chemistry, iodine can catalyze a variety of transformations. encyclopedia.pub While direct iodination often requires stoichiometric amounts of iodine, its catalytic activity is harnessed in other reactions, such as ring expansions and functional group transformations. thieme-connect.com

For the direct C3 iodination, molecular iodine serves as the electrophile that reacts with a pre-formed enolate. rsc.orgnih.gov The efficiency of this reaction can be influenced by the choice of base, solvent, and temperature. In some cases, iodine-mediated cyclization reactions of unsaturated amides can also lead to the formation of iodo lactams, providing an alternative route to these structures. researchwithrutgers.com

Hypervalent Iodine Reagents for Oxidative Cyclizations and Functionalizations

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as powerful tools in modern organic synthesis due to their unique reactivity as strong oxidants and electrophiles. acs.orgbeilstein-journals.org These reagents are environmentally friendly alternatives to heavy metal-based oxidants. rsc.orgfrontiersin.org

In lactam chemistry, hypervalent iodine reagents are particularly useful for mediating oxidative cyclizations and C-H functionalizations. rsc.orgnih.gov For instance, they can promote intramolecular C-H amination reactions to form lactam rings. rsc.org While not a direct method for C3-iodination, these reagents can be used to construct functionalized lactam systems that could be further elaborated. For example, hypervalent iodine reagents can be used in the synthesis of spirolactams through oxidative cyclization of phenolic amides. nih.gov Furthermore, they can facilitate various functionalizations of alkenes, which could be precursors to lactam structures. beilstein-journals.org The versatility of hypervalent iodine reagents makes them valuable in the broader context of synthesizing complex lactam-containing molecules. acs.orgrsc.org

Sequential Reductive Functionalization and Electrophilic Iodination: The NaH-NaI System and C3-Iodination

A notable advancement in the synthesis of C3-iodinated piperidin-2-ones involves a sequential reductive functionalization and electrophilic iodination process. This methodology utilizes a sodium hydride (NaH) and sodium iodide (NaI) system to facilitate the C3-iodination of lactam precursors.

The reaction is initiated by the treatment of a 1-(4-methoxybenzyl)piperidin-2-one derivative with NaH and NaI in an anhydrous solvent such as tetrahydrofuran (THF) at elevated temperatures. This combination of reagents is thought to generate key reactive intermediates. The reaction mixture is then cooled and treated with an electrophilic iodine source to introduce the iodine atom at the C3 position.

This method has been successfully applied to the synthesis of 2-cyano-3-iodo piperidines from their corresponding lactam precursors. For instance, 1-(4-methoxybenzyl)piperidin-2-one was converted to its 2-cyano-3-iodo derivative in a 66% yield with high diastereoselectivity (>99:1 dr) using this procedure. ntu.edu.sg The general procedure involves heating the lactam with NaH and NaI, followed by cooling and sequential addition of chlorotrimethylsilane (B32843) (Me3SiCl) and iodine, before the final addition of a cyanide source like potassium cyanide (KCN). ntu.edu.sg

Diastereoselective Control in 3-Iodopiperidin-2-one Synthesis

Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge and an area of active research. The development of diastereoselective methods for the synthesis of 3-iodopiperidin-2-ones is crucial for their application in the synthesis of stereochemically defined target molecules.

The sequential reductive functionalization and electrophilic iodination using the NaH-NaI system has demonstrated excellent diastereoselectivity. ntu.edu.sg In the synthesis of various 2-cyano-3-iodo piperidines and pyrrolidines, the desired products were obtained with a diastereomeric ratio of greater than 99:1. ntu.edu.sg This high level of stereocontrol is a key advantage of this synthetic approach.

The stereochemical outcome of iodination reactions on lactam systems can be influenced by various factors, including the nature of the substrate, the reagents used, and the reaction conditions. For instance, the α-iodination of N-allylic carboxamides and lactams using iodine and 2,6-lutidine has been reported to proceed with high chemoselectivity. The resulting iodides can then be converted to bicyclic lactams or β-lactams with high stereoselectivity through radical iodine atom-transfer reactions or nucleophilic substitution.

Synthesis of Key Precursors and Iodinated Piperidin-2-one Intermediates

The accessibility of appropriately substituted precursors is fundamental to the successful synthesis of this compound and its analogues.

Preparation of 1-(4-Methoxybenzyl)piperidin-2-one Derivatives

The synthesis of the core precursor, 1-(4-methoxybenzyl)piperidin-2-one, and its derivatives can be achieved through various established synthetic routes. These methods often involve the cyclization of suitable amino acid or amino ester precursors.

One common approach is the N-alkylation of piperidin-2-one with 4-methoxybenzyl chloride or bromide in the presence of a base. Alternatively, the synthesis can start from δ-amino acids which can be cyclized to the corresponding lactam. The introduction of substituents on the piperidine ring can be accomplished before or after the lactam formation.

For example, the synthesis of 2-substituted 1-benzyl-4-piperidones has been achieved through an aza-Michael addition of benzylamine to divinyl ketones. nih.gov This strategy could be adapted for the synthesis of 1-(4-methoxybenzyl)piperidin-2-one derivatives by using 4-methoxybenzylamine.

| Starting Material | Reagents and Conditions | Product | Reference |

| Piperidin-2-one | 4-Methoxybenzyl chloride, Base | 1-(4-Methoxybenzyl)piperidin-2-one | General Knowledge |

| δ-Aminocaproic acid derivative | Cyclization conditions | Substituted piperidin-2-one | General Knowledge |

| Divinyl ketone, 4-Methoxybenzylamine | Aza-Michael addition | Substituted 1-(4-methoxybenzyl)-4-piperidone | nih.gov |

Access to Other Substituted Iodinated Lactams

The synthetic strategies for preparing this compound can be extended to access a broader range of substituted iodinated lactams, including different ring sizes and substitution patterns.

The iodination of lactams can be achieved using various iodinating agents. A mild and highly chemoselective α-iodination of N-allylic lactams has been reported using molecular iodine (I₂) and 2,6-lutidine. This method allows for the selective introduction of iodine at the α-position to the carbonyl group.

Furthermore, a one-pot, four-component synthesis of trisubstituted 3-iodoindoles has been developed, which involves an alkynylation, cyclization, iodination, and alkylation sequence. nih.gov This demonstrates the versatility of iodination reactions in the synthesis of complex heterocyclic systems. The electrophilic iodination step in this sequence utilizes N-iodosuccinimide (NIS). nih.gov

The synthesis of iodinated β-lactams is also an area of significant interest. Synthetic methods for β-lactams with various substituents have been reviewed, including cycloaddition reactions and modifications of existing β-lactam derivatives. researchgate.net

| Lactam Type | Iodination Method | Key Reagents | Reference |

| N-Allylic lactams | α-Iodination | I₂, 2,6-lutidine | General Knowledge |

| Indoles (Lactam analogue) | Electrophilic Iodination | N-Iodosuccinimide (NIS) | nih.gov |

| General Lactams | Electrophilic Iodination | Various (e.g., I₂, NIS) | General Knowledge |

Reactivity and Advanced Transformations of 3 Iodo 1 4 Methoxybenzyl Piperidin 2 One

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing molecular complexity. mdpi.com The iodide functional group in 3-Iodo-1-(4-methoxybenzyl)piperidin-2-one makes it an excellent substrate for several classes of transition metal-catalyzed cross-coupling reactions. rsc.org The "soft" nature of the iodide ligand facilitates strong binding to soft metal centers, such as palladium, copper, and iron, promoting key steps in catalytic cycles like oxidative addition. rsc.org

Palladium catalysis is particularly prominent in C-C bond formation due to its high efficiency, functional group tolerance, and predictable reactivity. nih.gov For iodinated lactams, palladium-catalyzed reactions provide reliable pathways to introduce aryl, vinyl, and alkynyl substituents at the α-position.

The Suzuki-Miyaura cross-coupling reaction is a highly utilized method for forming C(sp²)-C(sp²) bonds. frontiersin.org It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium(0) complex. frontiersin.org Due to its mild conditions and the commercial availability of a vast array of boronic acids, this reaction is a preferred method in medicinal chemistry. frontiersin.org

The reaction with this compound would proceed via a standard catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the boronic acid partner and subsequent reductive elimination to yield the 3-aryl or 3-vinyl piperidin-2-one product. The differentiated reactivity of carbon-halogen bonds allows for selective coupling, with C-I bonds being significantly more reactive than C-Br or C-Cl bonds, enabling sequential cross-coupling strategies on more complex substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Expected Product |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 1-(4-methoxybenzyl)-3-phenylpiperidin-2-one |

| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 1-(4-methoxybenzyl)-3-(4-vinylphenyl)piperidin-2-one |

| Thiophene-2-boronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 | 1-(4-methoxybenzyl)-3-(thiophen-2-yl)piperidin-2-one |

| (E)-Styrylboronic acid | Na₂PdCl₄/sSPhos | sSPhos | K₃PO₄ | Acetonitrile (B52724)/H₂O | 37 | (E)-1-(4-methoxybenzyl)-3-styrylpiperidin-2-one |

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating C(sp²)-C(sp) or C(sp)-C(sp) bonds. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and is conducted under mild, basic conditions. organic-chemistry.org The Sonogashira coupling is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science. wikipedia.orgresearchgate.net

For this compound, this reaction allows for the direct introduction of an alkynyl moiety at the C3 position. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) intermediate, followed by reductive elimination. libretexts.org The high reactivity of the C-I bond ensures efficient coupling even under ambient conditions. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of this compound

| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 1-(4-methoxybenzyl)-3-(phenylethynyl)piperidin-2-one |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 25 | 1-(4-methoxybenzyl)-3-((trimethylsilyl)ethynyl)piperidin-2-one |

| 1-Heptyne | Pd(OAc)₂ | CuI | Cs₂CO₃ | DMF | 60 | 3-(Hept-1-yn-1-yl)-1-(4-methoxybenzyl)piperidin-2-one |

| Propargyl alcohol | PdCl₂(dppf) | CuI | DIPA | Acetonitrile | 50 | 3-(3-Hydroxyprop-1-yn-1-yl)-1-(4-methoxybenzyl)piperidin-2-one |

Palladium-catalyzed aminocarbonylation is a powerful method for synthesizing amides from organic halides, a source of carbon monoxide (CO), and an amine. nih.gov Recent advancements have allowed for the use of chloroform (B151607) (CHCl₃) as a safe and convenient in-situ source of CO, avoiding the need for pressurized gas cylinders. rsc.orgrsc.org This transformation proceeds through oxidative addition of the halide to Pd(0), CO insertion to form a palladoyl-acyl intermediate, and subsequent nucleophilic attack by the amine to yield the amide product after reductive elimination. rsc.org

This methodology can be applied to this compound to synthesize 3-carboxamido-piperidin-2-one derivatives. The reaction is versatile, accommodating a wide range of primary and secondary amines and is applicable to various halo-substituted heterocycles. rsc.orgresearchgate.net

Table 3: Conditions for Palladium-Catalyzed Aminocarbonylation

| Amine | Palladium Catalyst | Ligand | CO Source | Base | Solvent | Temperature (°C) |

| Morpholine | Pd(OAc)₂ | dppf | CHCl₃ | KOH | Toluene | 80 |

| Benzylamine (B48309) | Pd(OAc)₂ | dppf | CHCl₃ | KOH | Toluene | 80 |

| Aniline | Pd(OAc)₂ | XantPhos | CHCl₃ | KOH | Toluene | 80 |

| Diethylamine | PdCl₂(PPh₃)₂ | - | CO (1 atm) | Et₃N | DMF | 100 |

Copper catalysis offers unique reactivity, particularly in enantioselective transformations. A significant application for α-iodolactams is the copper-catalyzed enantioconvergent N-alkylation. nih.gov In this process, a racemic mixture of the α-iodolactam reacts with a nucleophile, such as an indole, in the presence of a chiral copper catalyst to yield a single enantiomer of the product in high yield and enantiomeric excess. nih.govresearchgate.net

This transformation operates via a dynamic kinetic resolution mechanism. caltech.edu A copper(I)-indolyl complex is formed, which reacts at different rates with the two enantiomers of the α-iodolactam. nih.gov Concurrently, the starting iodolactam undergoes racemization under the reaction conditions, allowing for the conversion of the entire racemic starting material into a single enantiomeric product. nih.govfigshare.com This user-friendly method operates at room temperature with commercially available catalyst components. nih.gov

Table 4: Copper-Catalyzed Enantioconvergent Substitution of Racemic α-Iodolactams with Indoles

| Iodolactam Substrate | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Racemic α-iodolactam | 3-Methylindole | Cu-Mes / Chiral Phosphine Ligand | 84 | 87 |

| Racemic α-iodolactam | 5-Methoxyindole | Cu-Mes / Chiral Phosphine Ligand | 82 | 90 |

| Racemic α-iodolactam | Indole | Cu-Mes / Chiral Phosphine Ligand | 75 | 85 |

Data adapted from studies on similar α-iodolactam systems. nih.gov

Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. epfl.ch Iron-catalyzed cross-coupling reactions provide a sustainable alternative to methods using precious metals like palladium. These reactions are effective for coupling alkyl halides with a variety of organometallic reagents, including Grignard and organozinc reagents. researchgate.netasianpubs.org

When applied to this compound, which can be considered a secondary alkyl halide, iron catalysis can forge new C-C bonds at the C3 position. The mechanism of these reactions often involves radical intermediates, contrasting with the two-electron processes typical of palladium catalysis. epfl.ch For instance, experiments using radical clock substrates have provided evidence for radical pathways in similar iron-catalyzed systems. epfl.ch While a variety of iron salts can act as catalysts, the choice of salt and additives can be crucial for optimizing the reaction and minimizing side reactions like isomerization. nih.gov

Table 5: Iron-Catalyzed Cross-Coupling of Alkyl Halides

| Alkyl Halide Type | Coupling Partner | Iron Catalyst | Additive/Ligand | Solvent | Expected Product Type |

| Secondary Iodide | Arylzinc Reagent | FeCl₂ | TMEDA | THF/NMP | 3-Aryl-piperidin-2-one |

| Secondary Bromide | Alkynyl Grignard | FeBr₂ | None | NMP | 3-Alkynyl-piperidin-2-one |

| Secondary Bromide | Biphenyl Grignard | FeCl₃ | TMEDA | THF | 3-Biphenyl-piperidin-2-one |

| Primary/Secondary Halide | Aryl Grignard | FeF₃·3H₂O | None | THF/NMP | 3-Aryl-piperidin-2-one |

Data derived from general methodologies for iron-catalyzed cross-coupling of alkyl halides. epfl.chresearchgate.netasianpubs.orgnih.gov

Cross-Electrophile Coupling (XEC) Strategies

Cross-electrophile coupling (XEC) has emerged as a powerful method for C-C bond formation, directly coupling two different electrophilic partners, which circumvents the need for pre-formed organometallic reagents. acs.org The this compound is a suitable candidate for such reactions, possessing a reactive C(sp³)-I bond.

While specific examples detailing the cross-electrophile coupling of this compound are not extensively documented, the reactivity of alkyl iodides in these transformations is well-established. Nickel-catalyzed protocols are commonly employed to couple alkyl halides with other electrophiles, such as aryl halides or sulfonates. nih.govresearchgate.net In a typical catalytic cycle, a low-valent nickel complex would oxidatively add to the more reactive electrophile. For the iodinated lactam, the C-I bond is sufficiently reactive for this initial step. Subsequent reaction with a second electrophile, facilitated by a terminal reductant, would lead to the formation of a new carbon-carbon bond at the C3 position of the piperidinone ring.

Potential coupling partners could include a wide array of aryl and alkyl electrophiles, as demonstrated in the broader literature on XEC reactions. nih.gov The reaction's success often hinges on controlling the relative rates of oxidative addition and preventing homocoupling of either electrophile. acs.org

Table 1: Potential Cross-Electrophile Coupling Reactions

| Catalyst System | Second Electrophile | Potential Product |

|---|---|---|

| Ni(COD)₂, bipyridine ligand, Zn reductant | Aryl Bromide (e.g., 4-bromotoluene) | 3-(4-methylphenyl)-1-(4-methoxybenzyl)piperidin-2-one |

| NiCl₂(dppp), Mn reductant | Alkyl Bromide (e.g., 1-bromobutane) | 3-butyl-1-(4-methoxybenzyl)piperidin-2-one |

| Photoredox/Ni dual catalysis | Vinyl Triflates | 3-vinyl-1-(4-methoxybenzyl)piperidin-2-one |

Nucleophilic Substitutions and Ring Transformations

The iodide at the C3 position of this compound is a competent leaving group, susceptible to displacement by a variety of nucleophiles. This allows for the direct introduction of diverse functional groups at the α-position to the carbonyl. The reaction typically proceeds via an SN2 mechanism.

The choice of nucleophile is critical to the outcome. Weakly basic but potent nucleophiles are effective for substitution. For instance, reaction with sodium azide (B81097) would yield 3-azido-1-(4-methoxybenzyl)piperidin-2-one, a precursor for the corresponding amine via reduction. In contrast, strongly basic nucleophiles may favor elimination reactions, leading to the formation of an unsaturated lactam (see section 3.3.1).

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 3-azido-1-(4-methoxybenzyl)piperidin-2-one |

| Cyanide | Sodium Cyanide (NaCN) | 1-(4-methoxybenzyl)-2-oxopiperidine-3-carbonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(4-methoxybenzyl)-3-(phenylthio)piperidin-2-one |

| Piperidine (B6355638) | Piperidine | 1-(4-methoxybenzyl)-3-(piperidin-1-yl)piperidin-2-one |

While the iodide at C3 is a key functional handle, the lactam carbonyl itself can be activated to enable functionalization at the C2 position, leading to α-substituted piperidines. This transformation fundamentally alters the heterocyclic core from a lactam to a substituted amine.

A notable strategy involves the partial reduction of the lactam to a hemiaminal or enamine intermediate, which can then be trapped by an electrophile. For example, treatment of the parent lactam, 1-(4-methoxybenzyl)piperidin-2-one (B147142), with a hydride source can generate an enamine intermediate. This nucleophilic enamine can then be intercepted by an electrophile, such as iodine, to install a substituent at the C3 position. Subsequent trapping with another nucleophile, like cyanide, can functionalize the C2 position, yielding a 2-cyano-3-iodo piperidine derivative. This sequence demonstrates a powerful method for the deoxygenative difunctionalization of the lactam ring.

Ring expansion reactions offer a powerful strategy to access medium-sized rings, which can be challenging to synthesize via direct cyclization. Iodinated lactams can serve as precursors for such transformations. While the specific ring expansion of this compound is not explicitly detailed, analogous transformations of other halogenated cyclic systems provide a conceptual framework.

One potential pathway involves the base-mediated formation of a strained bicyclic intermediate, such as an N-acyl aziridine, followed by nucleophilic ring-opening. Alternatively, reactions involving radical intermediates or transition-metal catalysis could facilitate ring expansion. For instance, treatment of a 3-halomethyl-substituted oxindole (B195798) with a lithium base has been shown to induce a ring expansion to a quinolinone. acs.orgethz.ch This suggests that under appropriate conditions, the C-I bond in this compound could be leveraged to trigger a rearrangement and expansion of the six-membered piperidinone ring to a seven-membered azepanone derivative. Hypervalent iodine reagents are also known to mediate ring expansions, often proceeding through aminyl radical cyclization pathways. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination and Structural Assignment

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, would be presented here to elucidate the precise structure of 3-Iodo-1-(4-methoxybenzyl)piperidin-2-one. This would involve the assignment of each proton and carbon atom in the molecule, confirming the connectivity and the chemical environment of the atoms within the piperidin-2-one ring, the 4-methoxybenzyl group, and the iodo-substituent. Furthermore, 2D NMR techniques such as COSY and HSQC would be used to confirm these assignments. For diastereomeric ratio determination, the integration of specific, well-resolved signals in the ¹H NMR spectrum corresponding to each diastereomer would be compared.

Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction analysis would provide unequivocal proof of the solid-state structure of this compound. This section would have included a detailed table of crystallographic data, such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and calculated density. The data would also be used to determine the bond lengths, bond angles, and torsion angles within the molecule, providing insight into the conformation of the piperidine (B6355638) ring and the relative stereochemistry of the substituents. For a chiral compound, the absolute configuration would be determined using anomalous dispersion effects, typically reported as the Flack parameter.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. This section would have presented the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) of this compound. The experimentally measured mass would be compared to the theoretically calculated mass for the chemical formula C₁₃H₁₆INO₂, providing strong evidence for the compound's identity and purity.

Applications in Complex Organic Synthesis and Methodology Development

Strategic Use as an Intermediate in Total Synthesis of Complex Molecules

While direct examples of the total synthesis of specific alkaloids or natural products explicitly starting from 3-Iodo-1-(4-methoxybenzyl)piperidin-2-one are not extensively documented in readily available literature, the synthetic utility of the closely related 3-halo-piperidin-2-one scaffold is well-established in the assembly of complex nitrogen-containing natural products. The strategic introduction of an iodine atom at the C3 position of the piperidin-2-one ring opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation, which are crucial steps in the synthesis of intricate molecular skeletons found in alkaloids.

The 4-methoxybenzyl (PMB) protecting group on the nitrogen atom is a key feature, offering stability under a range of reaction conditions and allowing for facile deprotection at a later synthetic stage. This allows for the unmasking of the secondary amine for further functionalization or for revealing the final natural product structure. The piperidin-2-one core itself is a common motif in a variety of alkaloids, making this iodinated derivative a conceptually ideal starting material for their synthesis.

For instance, the synthesis of piperidine (B6355638) alkaloids often involves the formation of substituted piperidine rings, and the iodine atom in this compound serves as a handle for introducing various side chains and functional groups through reactions like Suzuki, Sonogashira, and Heck cross-coupling reactions. These reactions are fundamental in building the carbon framework of complex natural products.

Contribution to the Development of Novel Iodination and Cross-Coupling Methodologies

The presence of an iodine atom on the lactam ring of this compound makes it a valuable substrate for the exploration and development of new synthetic methods. While specific studies focusing solely on this compound's role in methodology development are not prevalent, the reactivity of similar iodo-lactams provides a strong basis for its potential contributions.

Iodination Methodologies: The synthesis of this compound itself likely relies on established or novel iodination techniques for lactams. The development of efficient and regioselective methods to introduce iodine at the α-position to the carbonyl group of lactams is an active area of research. The synthesis of this compound would contribute to the understanding and refinement of such iodination protocols, which are crucial for accessing a wide range of functionalized building blocks.

Cross-Coupling Methodologies: Iodo-lactams are excellent substrates for a variety of palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.netrsc.org The carbon-iodine bond is highly reactive, allowing for efficient coupling with a wide range of organometallic reagents. Research utilizing this compound in cross-coupling reactions would contribute to:

Expanding the scope of coupling partners: Testing the reactivity of this iodo-lactam with novel or challenging organometallic reagents can broaden the applicability of existing cross-coupling methods.

Developing milder reaction conditions: The high reactivity of the C-I bond may allow for the development of cross-coupling protocols that proceed under milder conditions (e.g., lower temperatures, less reactive bases), which is beneficial for the synthesis of sensitive or complex molecules.

Investigating the influence of the lactam functionality: The presence of the lactam ring can influence the reactivity and selectivity of cross-coupling reactions. Studying these effects with this compound can provide valuable insights for the development of more sophisticated and selective synthetic methods.

The following table summarizes representative cross-coupling reactions that are applicable to this compound, highlighting its potential in methodology development.

| Cross-Coupling Reaction | Coupling Partner | Potential Product | Significance in Methodology Development |

| Suzuki Coupling | Aryl or Vinyl Boronic Acids/Esters | 3-Aryl/Vinyl-1-(4-methoxybenzyl)piperidin-2-one | Formation of C(sp²)-C(sp²) bonds, crucial for many natural products and pharmaceuticals. |

| Sonogashira Coupling | Terminal Alkynes | 3-Alkynyl-1-(4-methoxybenzyl)piperidin-2-one | Introduction of alkyne moieties for further functionalization (e.g., click chemistry, reduction). |

| Heck Coupling | Alkenes | 3-Alkenyl-1-(4-methoxybenzyl)piperidin-2-one | Formation of C(sp²)-C(sp²) bonds with control over stereochemistry. |

| Buchwald-Hartwig Amination | Amines | 3-Amino-1-(4-methoxybenzyl)piperidin-2-one | Direct introduction of nitrogen-based functional groups. |

| Carbonylation Reactions | Carbon Monoxide and Nucleophiles | 3-Carboxamido/Ester-1-(4-methoxybenzyl)piperidin-2-one | Introduction of carbonyl functionalities for diverse transformations. |

Precursor for the Synthesis of Structurally Diverse Piperidin-2-one Scaffolds

One of the most significant applications of this compound is its role as a versatile precursor for the synthesis of a wide array of structurally diverse piperidin-2-one scaffolds. The ability to easily transform the iodine substituent into various other functional groups is the key to its synthetic utility in this context.

A notable example of the synthetic utility of the parent compound, 1-(4-methoxybenzyl)piperidin-2-one (B147142), is its conversion to 2-cyano-3-iodo piperidines. ntu.edu.sg This transformation demonstrates that the C3 position can be functionalized, and the resulting iodinated product can undergo further reactions. This highlights the potential of this compound to serve as a starting point for a variety of derivatives.

Starting from this compound, a library of derivatives can be generated through the cross-coupling reactions mentioned previously. For example, a Suzuki coupling could introduce a range of aryl or heteroaryl groups at the 3-position, leading to a series of compounds with potentially diverse biological activities. Similarly, Sonogashira coupling could be used to install various alkyne-containing side chains, which could then be further elaborated.

The following table illustrates the potential for generating diverse piperidin-2-one scaffolds from this compound.

| Reaction Type | Reagent/Catalyst | Resulting Scaffold | Potential for Diversity |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | 3-Aryl-piperidin-2-one | A wide variety of aryl and heteroaryl groups can be introduced. |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst | 3-Alkynyl-piperidin-2-one | Diverse alkyne side chains can be installed for further functionalization. |

| Heck Coupling | Alkene, Pd catalyst | 3-Alkenyl-piperidin-2-one | Introduction of various substituted alkene moieties. |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | 3-Substituted-piperidin-2-one | Coupling with a broad range of organostannanes. |

| Nucleophilic Substitution | Nu⁻ | 3-Nu-piperidin-2-one | Introduction of various nucleophiles (e.g., azides, thiols, cyanides). |

The generation of such libraries of compounds is of great interest in medicinal chemistry for the discovery of new drug candidates. The piperidin-2-one core is a privileged scaffold in drug discovery, and the ability to rapidly generate a diverse set of derivatives from a common precursor like this compound is a highly valuable synthetic strategy.

Future Research Perspectives

Exploration of Sustainable and Green Iodination Strategies for Lactams

The synthesis of 3-Iodo-1-(4-methoxybenzyl)piperidin-2-one and related iodinated lactams traditionally relies on methods that may involve stoichiometric, and sometimes hazardous, reagents. A significant future direction lies in developing more environmentally benign iodination protocols. Research in this area can focus on several key strategies that emphasize atom economy, reduced waste, and the use of non-toxic materials.

One promising avenue is the expanded use of hypervalent iodine reagents, which are recognized as green alternatives to heavy-metal-based oxidants. nih.gov These compounds are known for their low toxicity, ease of handling, and high reactivity, enabling a wide range of transformations under mild conditions. nih.gov Future work could focus on developing catalytic systems where the hypervalent iodine species is regenerated in situ, minimizing waste.

Another key area is the development of solvent-free iodination methods. Inspired by techniques like mechanical grinding, which has been successfully used for the iodination of other heterocyclic systems like pyrimidines, similar solventless approaches could be adapted for lactams. nsf.gov Such methods reduce the reliance on volatile organic solvents, leading to a significantly greener process.

Furthermore, the exploration of catalytic iodine-based systems presents a compelling alternative. Instead of using stoichiometric iodine sources, future strategies could employ catalytic amounts of an iodine precursor in the presence of a green terminal oxidant, such as hydrogen peroxide or even air, to generate the reactive electrophilic iodine species. mdpi.com This approach aligns with the principles of green chemistry by reducing atom waste and employing sustainable oxidants.

| Strategy | Principle | Potential Advantages |

| Catalytic Hypervalent Iodine | In situ regeneration of I(III) or I(V) species using a terminal oxidant. | Reduces waste from iodine reagents; avoids heavy metals. |

| Solvent-Free Mechanochemistry | Mechanical grinding of reactants in the absence of a bulk solvent. | Eliminates solvent waste; can lead to shorter reaction times. nsf.gov |

| Iodine Catalysis with Green Oxidants | Use of catalytic I₂ or iodide salts with oxidants like H₂O₂ or O₂. | High atom economy; utilizes sustainable and inexpensive reagents. |

These green strategies promise not only to reduce the environmental impact of synthesizing this compound but also to potentially improve safety and cost-effectiveness.

Development of Catalyst-Controlled Stereoselective Transformations at the C3-Iodine Position

The C3 position of the piperidin-2-one ring is a stereocenter, and controlling its configuration during subsequent functionalization reactions is of paramount importance for applications in medicinal chemistry. Future research will undoubtedly focus on the development of novel chiral catalysts that can control the stereochemical outcome of reactions at the C-I bond. numberanalytics.comcsic.es

The field of asymmetric catalysis has matured significantly, with a vast toolbox of chiral ligands and organocatalysts capable of inducing high levels of enantioselectivity. nih.gov Applying this knowledge to the C3-iodo lactam could unlock synthetic pathways to enantiomerically pure piperidine (B6355638) derivatives. Key areas of exploration include:

Asymmetric Cross-Coupling Reactions: Developing chiral transition-metal catalysts (e.g., based on palladium, nickel, or copper) for stereoselective Suzuki, Sonogashira, or Heck couplings at the C3 position. The design of the chiral ligand will be critical to differentiate between the two faces of the lactam enolate or the radical intermediate, thereby controlling the stereochemistry of the newly formed C-C bond.

Stereoselective Nucleophilic Substitution: While direct Sₙ2 reactions on α-halo lactams can be challenging, catalyst systems could be designed to facilitate stereoselective substitution. This might involve chiral phase-transfer catalysts or Lewis acids that coordinate to the lactam and direct the incoming nucleophile to a specific face.

Catalyst-Controlled Radical Reactions: The C-I bond is susceptible to homolytic cleavage to form a C3-radical. Chiral catalysts, particularly copper or rhodium complexes, could intercept this radical intermediate in a stereocontrolled manner, enabling enantioselective alkylation or arylation reactions. nih.gov Research has shown that dirhodium catalysts can effectively control the site-selectivity and stereoselectivity of C-H functionalization in piperidines, and similar principles could be applied to C-I bond functionalization. nsf.govd-nb.infonih.govorganic-chemistry.org

The ultimate goal is to develop a suite of catalytic methods that allow for the predictable and selective synthesis of either enantiomer of a desired 3-substituted piperidin-2-one from a racemic or prochiral precursor.

| Catalytic Approach | Target Transformation | Key Challenge |

| Chiral Transition-Metal Catalysis | Asymmetric Cross-Coupling (e.g., Suzuki, Negishi) | Ligand design to effectively control stereochemistry at the C3 center. |

| Chiral Organocatalysis | Enantioselective Nucleophilic Substitution | Overcoming elimination side reactions and achieving high facial selectivity. researchgate.net |

| Asymmetric Radical Interception | Stereoselective Alkylation/Arylation via Radical Intermediate | Controlling the stereochemistry of the radical trapping step. nih.gov |

Integration of this compound Chemistry in Flow Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. Integrating the synthesis and subsequent transformations of this compound into flow systems is a logical and highly promising future research direction.

Flow reactors are particularly well-suited for handling reactive intermediates and hazardous reagents, which can be generated and consumed in situ, minimizing operator exposure and decomposition. For instance, iodine-mediated oxidative cyclizations have been successfully implemented in heated packed-bed reactors, demonstrating the feasibility of such transformations in a flow setup. nih.gov Similarly, hypervalent iodine-mediated oxidations have been shown to be fast and efficient in microreactor systems. nih.gov

A future multi-step flow process could be envisioned as follows:

Step 1: Synthesis: The iodination of 1-(4-methoxybenzyl)piperidin-2-one (B147142) could be performed in the first reactor module. The precise temperature and residence time control in a microreactor could lead to higher yields and selectivity compared to batch methods.

Step 2: Functionalization: The output stream containing the iodinated lactam could be directly mixed with a nucleophile or cross-coupling partner and a catalyst in a second module. This telescoping of reactions avoids the need for intermediate isolation and purification, saving time and resources.

Step 3: Work-up and Purification: In-line extraction and purification techniques, such as liquid-liquid separation or scavenger columns, could be integrated to deliver a clean product stream.

This approach would not only make the chemistry more efficient and scalable but also safer, particularly if any of the transformations are highly exothermic or involve unstable intermediates.

Advanced Computational Design of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. rsc.orgibs.re.kr Applying these in silico techniques to the chemistry of this compound can accelerate the discovery of new reactions and the design of optimal catalysts.

Future research in this area can be directed towards several goals:

Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed reaction pathways, such as nucleophilic substitution, elimination, or radical formation. This can help identify the most likely mechanism and pinpoint the rate-determining step, providing crucial insights for reaction optimization. researchgate.net Computational studies have been used to understand mechanisms in iodine-mediated reactions and can be applied here. researchgate.netresearchgate.net

Catalyst Design: In silico screening of virtual libraries of chiral ligands and catalysts can identify promising candidates for stereoselective transformations before any experimental work is undertaken. mdpi.comresearchgate.netrsc.org By calculating the energy barriers for the formation of different stereoisomers in the presence of various catalysts, researchers can prioritize the most promising systems for synthesis and testing. This approach saves significant time and resources compared to purely empirical screening. iitpkd.ac.in

Predicting Reactivity: Computational models can help predict the reactivity of the C-I bond towards different reagents and under various conditions. chemrxiv.org Combining experimental kinetics with computational modeling can lead to a refined understanding of the active catalytic site and the factors controlling the reaction. researchgate.netnih.govresearchgate.net For example, models could predict whether a given set of conditions will favor substitution, elimination, or a radical pathway.

The synergy between computational modeling and experimental work represents a powerful paradigm for modern chemical research, enabling a more rational and efficient approach to catalyst development and reaction discovery.

Unexplored Transformations of the Iodinated Lactam Moiety

The C-I bond in this compound is a versatile functional group, yet its full reactive potential remains to be unlocked. While standard transformations like cross-coupling reactions are anticipated, numerous other modern synthetic methods have yet to be applied to this scaffold. Future research should aim to explore these novel transformations.

One major area for exploration is radical chemistry . The relatively weak C-I bond can be readily cleaved using photoredox catalysis or radical initiators to generate a C3-centered radical. uchicago.edu This intermediate could participate in a wide array of transformations beyond simple coupling, including:

Radical Cascade Cyclizations: If an unsaturated moiety is present elsewhere in the molecule (e.g., on the N-benzyl group or introduced via a C3-substituent), the C3-radical could trigger intramolecular cyclization cascades to build complex polycyclic structures. nih.gov

Giese Additions: The C3-radical could be added to electron-deficient alkenes to form new C-C bonds.

Atom Transfer Radical Addition (ATRA): This would allow for the simultaneous addition of the lactam core and another atom (e.g., a halogen) across a double bond.

Another promising frontier is the use of the iodinated lactam in transition-metal-catalyzed reactions that proceed via single-electron transfer (SET) . For example, nickel-catalyzed reductive couplings have been used to activate C-O bonds in acetals via SET to form α-oxy radicals. acs.org A similar strategy could potentially be applied to the C-I bond of the iodinated lactam to enable novel reductive cross-coupling reactions with a variety of partners.

Finally, the chemistry of the α-haloamide functional group itself is rich and offers many possibilities. nih.gov For instance, under specific basic conditions, iodo lactams can be converted to N-acylaziridine intermediates, which can then be opened by various nucleophiles. researchwithrutgers.com Exploring the scope of this rearrangement-addition sequence with the title compound could provide access to a diverse range of 3-functionalized piperidin-2-ones with different stereochemistry.

Q & A

Q. What are the recommended methods for synthesizing 3-Iodo-1-(4-methoxybenzyl)piperidin-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves iodination of a precursor like 1-(4-methoxybenzyl)piperidin-2-one. A plausible route is using iodine in the presence of a Lewis acid (e.g., BF₃·Et₂O) or via halogen exchange reactions. For example, Lawesson’s reagent has been employed in analogous piperidinone derivatives to introduce sulfur or modify substituents, suggesting its potential utility here . Optimization involves monitoring reaction conditions (e.g., temperature, solvent polarity) via TLC or HPLC. Purity can be assessed using column chromatography (hexane/ethyl acetate gradients) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystal systems (space group P2₁/c) with parameters like a = 12.980 Å, b = 7.614 Å, and β = 90.5° have been reported for structurally similar compounds . Refinement uses SHELX software (e.g., SHELXL for small-molecule refinement), which iteratively models electron density maps and thermal displacement parameters . Hydrogen atoms are often placed geometrically and refined with riding models .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Piperidinone derivatives often exhibit skin/eye irritation (GHS Category 2) and respiratory toxicity (STOT SE 3). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin with soap/water and eyes with water for 15+ minutes. Avoid dust inhalation by working in well-ventilated areas .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodinated piperidinone core in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties (e.g., C–I bond dissociation energy, Mulliken charges). For example, the iodine atom’s electrophilicity may facilitate Suzuki-Miyaura coupling with aryl boronic acids. Solvent effects (PCM models) and transition-state analysis (NEB method) refine predictions . Validate with experimental kinetics (e.g., monitoring reaction progress via NMR).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using CLSI guidelines. For example:

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays with S. aureus (ATCC 25923) and E. coli (ATCC 25922), using broth microdilution .

- Cytotoxicity : MTT assays on HEK-293 and HeLa cells, comparing IC₅₀ values across replicates. Include positive controls (e.g., doxorubicin) and statistical validation (ANOVA, p < 0.05) .

Q. How does the 4-methoxybenzyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer : The methoxy group enhances lipophilicity (logP ↑), improving blood-brain barrier permeability but potentially reducing aqueous solubility. Assess via:

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

- Methodological Answer : Common issues include twinning, weak diffraction (due to iodine’s high electron density), and disorder. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.